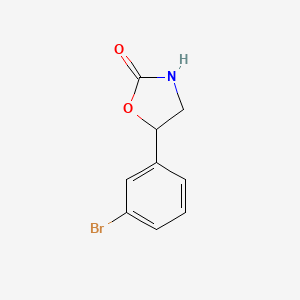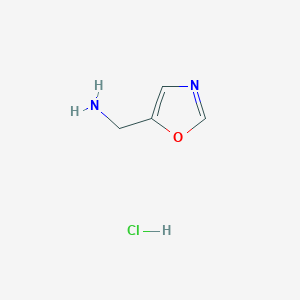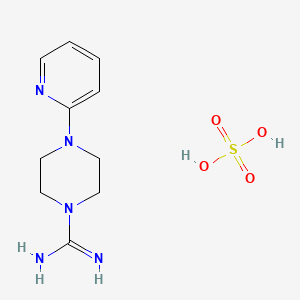
4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate
Vue d'ensemble
Description
The compound "4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate" is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives and their chemical properties, which can be relevant to understanding the broader class of compounds that "this compound" belongs to. For instance, pyridine derivatives are known to form coordination polymers and exhibit interesting reactivity with metal salts, as seen in the study of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts .
Synthesis Analysis
The synthesis of pyridine derivatives can involve environmentally benign protocols, as demonstrated by the green synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and thiones using a silica gel-supported catalyst . Another example includes the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine . These methods highlight the potential for efficient and sustainable synthesis routes for pyridine-based compounds.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques, such as FTIR, NMR, and UV-Visible spectroscopy . Computational methods like Density Functional Theory (DFT) can also be employed to predict the structure and properties of these compounds . The orientation of pyridine molecules in coordination polymers can vary depending on the metal salts used, which affects the overall molecular structure .
Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions. For example, N-sulfonic acid pyridinium-4-carboxylic acid chloride has been used as a catalyst for the condensation reaction of aldehyde with thiobarbituric acid and ammonium acetate to prepare pyrido[2,3-d:6,5-d]dipyrimidines . This showcases the reactivity of pyridine-containing compounds in forming more complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be assessed using computational tools like ADMET predictions . These properties are crucial for understanding the potential biological activity of the compounds. For instance, a novel 1,2,4-triazole intermediate with a pyridine moiety exhibited potent anti-inflammation activity and was tested for antimalarial activity, indicating the significance of pyridine derivatives in medicinal chemistry .
Safety and Hazards
The compound is considered harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection . If the compound comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
4-pyridin-2-ylpiperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.H2O4S/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;1-5(2,3)4/h1-4H,5-8H2,(H3,11,12);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOQSRULQDVQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





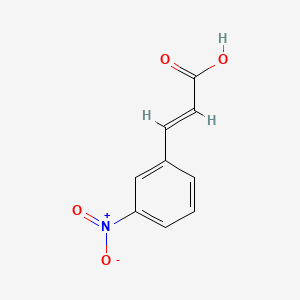


![[(2-Nitrophenyl)thio]acetic acid](/img/structure/B3023447.png)
![1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B3023450.png)
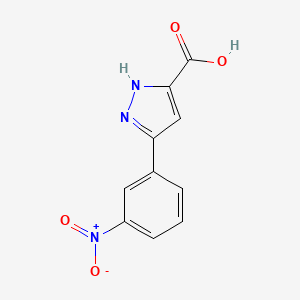
![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)
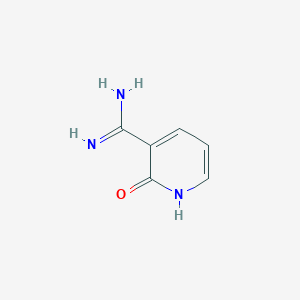
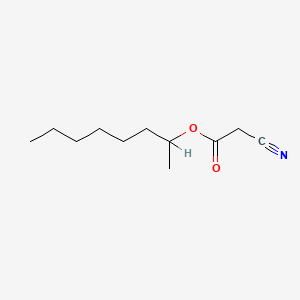
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3023457.png)
